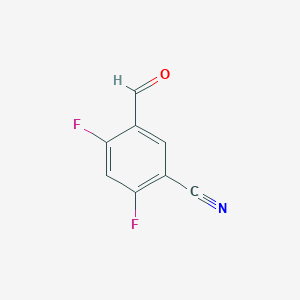

2,4-Difluoro-5-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNBDUKGSPZDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-formylbenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group, make it a versatile building block for the synthesis of complex heterocyclic structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its application in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with physical and chemical properties summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃F₂NO | [1] |

| Molecular Weight | 167.11 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 80-84 °C | [3] |

| Boiling Point | 215.6 °C (Predicted) | |

| CAS Number | 218301-22-5 | [1][4][5] |

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, predicted data provides valuable insight.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three aromatic protons, each coupled to the fluorine atoms and to each other.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~10.2 | s | - | CHO |

| ~8.2 | d | J(H,F) ≈ 6-8 | H6 |

| ~7.6 | d | J(H,F) ≈ 9-11 | H3 |

Note: Predicted data based on analogous structures and computational models.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by the downfield shifts of the carbonyl and nitrile carbons, as well as the characteristic C-F couplings.

| Chemical Shift (ppm) | Assignment |

| ~185 | CHO |

| ~165 (dd) | C2 |

| ~160 (dd) | C4 |

| ~135 (d) | C6 |

| ~120 (d) | C5 |

| ~118 | CN |

| ~115 (dd) | C1 |

| ~110 (d) | C3 |

Note: Predicted data based on analogous structures and computational models.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

| m/z | Interpretation |

| 167 | [M]⁺, Molecular Ion |

| 166 | [M-H]⁺ |

| 139 | [M-CO]⁺ |

| 112 | [M-CO-HCN]⁺ |

Note: Predicted fragmentation pattern.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Synthesis from 3-Bromo-4-fluorobenzaldehyde

This classical approach involves a Rosenmund–von Braun reaction.

Experimental Protocol:

-

Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in N-methyl-2-pyrrolidone (NMP).[2]

-

Add cuprous cyanide (CuCN) (1.1 to 1.2 equivalents).[2]

-

Heat the reaction mixture to 170°C and stir overnight.[2][6]

-

After cooling, the mixture is worked up by filtration and extraction with a suitable organic solvent (e.g., ethyl acetate).[2]

-

The crude product is purified by recrystallization.[2]

Synthesis via Oxidation

An alternative route involves the oxidation of the corresponding alcohol.

Experimental Protocol:

-

Dissolve 2-fluoro-5-(hydroxymethyl)benzonitrile (1 equivalent) in dichloromethane (DCM).[6]

-

Add pyridinium chlorochromate (PCC) (1.5 to 2 equivalents) portion-wise.[6]

-

Stir the reaction at room temperature until completion, monitored by TLC or HPLC.[6][7]

-

The reaction mixture is filtered through a pad of silica gel or celite to remove chromium salts.[6]

-

The solvent is removed under reduced pressure, and the product is purified by recrystallization.[4][6]

Reactivity and Stability

This compound exhibits reactivity characteristic of its functional groups. The aldehyde group can undergo nucleophilic addition and oxidation. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the fluorine and nitrile groups.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents and high temperatures to prevent decomposition.

Biological Significance and Applications in Drug Development

The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of pharmaceutically active compounds.[2][4] Most notably, it is a crucial building block for the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which is used in the treatment of certain types of cancer.[3][8]

The incorporation of the difluorobenzonitrile moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy and metabolic stability.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with particular importance in the pharmaceutical industry. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic data, and handling requirements is essential for its effective and safe utilization in research and drug development.

References

- 1. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Fluoro-5-Formyl-benzonitrile - Protheragen [protheragen.ai]

- 4. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. 218301-22-5|2-Fluoro-5-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Fluoro-5-formylbenzonitrile, a key chemical intermediate with significant applications in pharmaceutical synthesis. It is crucial to note that the CAS number 218301-22-5 is definitively associated with 2-Fluoro-5-formylbenzonitrile, not 2,4-Difluoro-5-formylbenzonitrile as initially queried. This guide will focus exclusively on the correct compound, 2-Fluoro-5-formylbenzonitrile, and its pivotal role in drug development, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

This document details the physicochemical properties, comprehensive synthesis protocols, and primary applications of 2-Fluoro-5-formylbenzonitrile. Spectroscopic data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental workflows and a schematic of the PARP inhibition signaling pathway to provide a thorough understanding of the compound's context in medicinal chemistry.

Physicochemical Properties

2-Fluoro-5-formylbenzonitrile is a solid, typically appearing as a white to light orange or yellow powder or crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 218301-22-5 | [2][3][4] |

| Molecular Formula | C₈H₄FNO | [2][5] |

| Molecular Weight | 149.12 g/mol | [2][4] |

| Melting Point | 80-84 °C | [4][6] |

| Boiling Point | 211.9 °C at 760 mmHg | [1] |

| Density | 1.265 g/cm³ | [1] |

| Flash Point | 82 °C | [1] |

| InChI Key | MOFRJTLODZILCR-UHFFFAOYSA-N | [7] |

| SMILES | FC1=C(C=C(C=O)C=C1)C#N | [8] |

Spectroscopic Data

The structural identity of 2-Fluoro-5-formylbenzonitrile is confirmed by various spectroscopic methods. The available data is summarized below.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A predicted spectrum suggests the following peaks: δ 9.72 (s, 1H), 7.94 (d, 1H), 7.83 (dd, 1H), 6.83 (d, 1H), 3.27 (s, 3H). Note: The singlet at 3.27 ppm is likely due to a solvent or impurity in the prediction. Commercially available spectra are stated to be consistent with the structure. | [8] |

| ¹³C NMR | No specific data found in the search results. | |

| FT-IR | Spectra are available and conform to the expected structure, typically recorded using KBr pellet or ATR techniques. | [2] |

| Mass Spectrometry | MS (ESI): 150 (M+1, 100%). |

Synthesis and Experimental Protocols

2-Fluoro-5-formylbenzonitrile is primarily synthesized through two main routes. The detailed experimental protocols for these methods are outlined below.

Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde

This is a common laboratory and industrial scale synthesis method.

Reaction Scheme:

Figure 1: Synthesis of 2-Fluoro-5-formylbenzonitrile via cyanation.

Experimental Protocol:

-

In a 1-liter round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Add 50.6 g (0.56 mol) of copper(I) cyanide to the solution.

-

Heat the reaction mixture to 170°C and stir overnight.

-

After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.

-

Filter the mixture.

-

To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.

-

Separate the organic phase, wash it twice with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from a mixed solvent of petroleum ether and ethyl acetate to yield the product as a pale yellow solid.[9]

Method 2: Oxidation of (2-fluoro-5-cyanophenyl)methanol

This method involves the oxidation of the corresponding alcohol.

Reaction Scheme:

References

- 1. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Fluoro-5-formylbenzonitrile 97 218301-22-5 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

- 6. 2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 397940050 [thermofisher.com]

- 8. 218301-22-5|2-Fluoro-5-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 9. annualreviews.org [annualreviews.org]

2,4-Difluoro-5-formylbenzonitrile molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and available data for 2,4-Difluoro-5-formylbenzonitrile, a fluorinated aromatic nitrile of interest in synthetic and medicinal chemistry.

Molecular Structure and Nomenclature

IUPAC Name: this compound

Synonyms: 5-Cyano-2,4-difluorobenzaldehyde

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, a formyl group (-CHO) at position 5, and a nitrile group (-CN) at position 1.

Caption: Molecular Structure of this compound

Physicochemical Data

A comprehensive search for experimental data for this compound (CAS No. 633327-10-3) did not yield specific values for bond lengths, bond angles, or detailed spectroscopic analyses in the public domain. The information is primarily available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 633327-10-3 | Sunway Pharm Ltd |

| Molecular Formula | C₈H₃F₂NO | Sunway Pharm Ltd |

| Molecular Weight | 167.11 g/mol | Sunway Pharm Ltd |

Spectroscopic Data

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a potential synthetic route can be inferred from the synthesis of its precursor, 2,4-difluorobenzonitrile, and general formylation reactions.

Synthesis of the Precursor: 2,4-Difluorobenzonitrile

A common method for the synthesis of 2,4-difluorobenzonitrile involves the cyanation of 2,4-difluorobromobenzene.

Reaction:

Example Protocol (based on a patent for a similar process): A reaction vessel is charged with 2,4-difluorobromobenzene, a cyanide source (e.g., an alkali metal ferrocyanide), a palladium complex as a catalyst, and an alkali metal carbonate as a base in a solvent such as N,N-dimethylacetamide. The mixture is heated under a nitrogen atmosphere for several hours. After cooling, the product is isolated by filtration and fractional distillation.[1]

Formylation of 2,4-Difluorobenzonitrile

The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring would be the subsequent step. The substitution pattern of the starting material suggests that the formylation would likely occur at the 5-position due to the directing effects of the fluorine and nitrile substituents.

General Formylation Methods: Various methods exist for the formylation of aromatic compounds, including:

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

-

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic compounds.

-

Duff Reaction: This involves the formylation of phenols or other activated aromatic compounds using hexamethylenetetramine.

A detailed experimental protocol for the specific formylation of 2,4-difluorobenzonitrile to yield this compound would need to be developed and optimized.

Logical Relationships in Synthesis

The synthesis of this compound logically proceeds from a halogenated precursor, followed by cyanation and then formylation, or potentially formylation of a halogenated precursor followed by cyanation. The former is often more common.

Caption: Inferred Synthetic Pathway

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of detailed, publicly available experimental data necessitates that any synthesis or characterization of this compound be conducted with appropriate laboratory safety protocols and after a thorough literature review for any newly published information.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point and solubility of 2-Fluoro-5-formylbenzonitrile (CAS RN: 218301-22-5), a key intermediate in pharmaceutical synthesis. The information herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Physicochemical Data

| Property | Value | References |

| Melting Point | 80-84 °C | [1][2][3] |

| 83.0 to 87.0 °C | ||

| 86-90 °C | [4] | |

| Solubility | Data not available |

Note on nomenclature: The compound with CAS number 218301-22-5 is referred to in the literature by several synonyms, including 2-Fluoro-5-formylbenzonitrile, 3-Cyano-4-fluorobenzaldehyde, and 4-Fluoro-3-cyanobenzaldehyde.[2][5]

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting point and solubility for organic compounds like 2-Fluoro-5-formylbenzonitrile.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.[6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Sample of 2-Fluoro-5-formylbenzonitrile (finely powdered and dry)[8]

-

Spatula or similar tool for loading the sample

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a long glass tube to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[8]

-

Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated pipettes and dispensers

-

Analytical balance

-

A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Aqueous solutions of varying pH (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃)[9][10]

Procedure for Qualitative Solubility Testing:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[9]

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[9]

-

Mixing: The test tube is vigorously shaken or vortexed after each addition of solvent to facilitate dissolution.[9]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If the compound dissolves, it is recorded as soluble in that solvent. If it remains undissolved, it is recorded as insoluble.

-

Systematic Testing: This process is repeated with a range of solvents to build a solubility profile. A common approach is to follow a systematic flow chart, starting with water, then moving to acidic and basic solutions, and finally to organic solvents.[10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the key physicochemical properties of a chemical compound.

Caption: Generalized workflow for determining the melting point and solubility of a chemical compound.

References

- 1. 2-氟-5-甲酰基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-Fluoro-5-Formyl-benzonitrile - Protheragen [protheragen.ai]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

FT-IR and mass spectrometry analysis of 2,4-Difluoro-5-formylbenzonitrile

An In-depth Technical Guide on the FT-IR and Mass Spectrometry Analysis of 2,4-Difluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) as applied to the characterization of this compound. This compound is a valuable intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its spectral properties is crucial for identification, purity assessment, and structural elucidation.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

Experimental Protocol

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound, based on the analysis of its functional groups and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2850 and ~2750 | Weak | Aldehyde C-H stretching (Fermi doublet) |

| ~2230 | Strong | C≡N (nitrile) stretching |

| ~1700 | Strong | C=O (aldehyde) stretching |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250-1000 | Strong | C-F (aryl fluoride) stretching |

| ~900-675 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

Experimental Protocol

Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds. A typical protocol for the EI-MS analysis of this compound is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: Predicted Mass Fragments

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed due to the fragmentation of the molecular ion. The table below lists the predicted major ions.

| m/z | Proposed Fragment Ion | Formula |

| 149 | [M]⁺• (Molecular Ion) | [C₈H₃F₂NO]⁺• |

| 148 | [M-H]⁺ | [C₈H₂F₂NO]⁺ |

| 121 | [M-CO]⁺• | [C₇H₃F₂N]⁺• |

| 120 | [M-CHO]⁺ | [C₇H₂F₂N]⁺ |

| 94 | [C₆H₂F₂]⁺• | [C₆H₂F₂]⁺• |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for FT-IR and Mass Spectrometry analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Synthesis Target: The requested synthesis of 2,4-Difluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde is not directly feasible as it would require the introduction of an additional fluorine atom and rearrangement of the existing substituents. The provided starting material, 3-bromo-4-fluorobenzaldehyde, possesses the necessary backbone to synthesize the related compound, 2-fluoro-5-formylbenzonitrile. This guide details the established and efficient conversion of 3-bromo-4-fluorobenzaldehyde to 2-fluoro-5-formylbenzonitrile, a valuable intermediate in pharmaceutical synthesis, notably as a precursor for the PARP inhibitor Olaparib.[1][2][3]

Overview of the Synthetic Pathway

The primary and most direct route for the synthesis of 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde is a cyanation reaction. This reaction involves the substitution of the bromine atom with a cyanide group. A common and effective method for this transformation is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN) in a high-boiling polar aprotic solvent.[1][2]

Experimental Protocol: Cyanation of 3-bromo-4-fluorobenzaldehyde

This section provides a detailed experimental procedure for the synthesis of 2-fluoro-5-formylbenzonitrile.

Materials and Reagents:

-

3-bromo-4-fluorobenzaldehyde

-

Cuprous cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Water (deionized)

Equipment:

-

Round-bottom flask (1L) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).[1]

-

Addition of Reagent: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide.[1]

-

Reaction Conditions: Heat the reaction mixture to 170°C and maintain this temperature with continuous stirring overnight.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add a small amount of diatomaceous earth to the mixture and stir.

-

Filter the mixture to remove solid residues.

-

Transfer the filtrate to a separatory funnel and add 400 mL of water and 500 mL of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

-

Wash the organic phase twice with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The crude product is purified by recrystallization.

-

Dissolve the residue in a minimal amount of hot ethyl acetate and add petroleum ether until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the pale yellow solid by vacuum filtration.[1]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-fluoro-5-formylbenzonitrile.

| Parameter | Value | Reference |

| Starting Material | 3-bromo-4-fluorobenzaldehyde | [1] |

| Molar Mass ( g/mol ) | 203.01 | |

| Amount (g) | 100 | [1] |

| Moles (mol) | 0.49 | [1] |

| Reagent | Cuprous Cyanide (CuCN) | [1] |

| Molar Mass ( g/mol ) | 89.56 | |

| Amount (g) | 50.6 | [1] |

| Moles (mol) | 0.56 | [1] |

| Product | 2-fluoro-5-formylbenzonitrile | [1] |

| Molar Mass ( g/mol ) | 149.12 | |

| Yield (g) | 55.95 | [1] |

| Yield (%) | 76.1 | [1] |

| Purity | >97% (by HPLC) | [2] |

| Appearance | Pale yellow solid | [1] |

| Mass Spectrometry | MS(ESI): 150 (M+1, 100%) | [1] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde.

Caption: Experimental workflow for the synthesis of 2-fluoro-5-formylbenzonitrile.

References

Reactivity of the formyl group in 2,4-Difluoro-5-formylbenzonitrile

An In-depth Technical Guide on the Reactivity of the Formyl Group in 2,4-Difluoro-5-formylbenzonitrile

Executive Summary

This compound is a key trifunctional building block in medicinal chemistry and organic synthesis. Its utility is particularly notable in the synthesis of pharmaceutical intermediates, including the PARP inhibitor Olaparib. The reactivity of this compound is dominated by the interplay of its three functional groups: two electron-withdrawing fluorine atoms, a nitrile group, and an electrophilic formyl group. This guide provides a comprehensive overview of the reactivity of the formyl group, detailing its participation in nucleophilic additions, reductions, oxidations, and condensation reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this versatile molecule.

Introduction

This compound, also known as 4-fluoro-3-cyanobenzaldehyde, is a crystalline solid with the molecular formula C₈H₄FNO.[1][2] It serves as a crucial intermediate in the preparation of various biologically active compounds.[3] Its role in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy, underscores its significance in pharmaceutical development.[4][5][6][7]

Electronic Effects on Reactivity

The chemical behavior of the formyl group in this compound is significantly influenced by the electronic properties of the other substituents on the benzene ring. The two fluorine atoms and the nitrile group (C≡N) are potent electron-withdrawing groups. Their combined inductive (-I) and mesomeric (-M) effects decrease the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the formyl group. This electron deficiency renders the formyl group's carbon atom highly electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde.

Chemical Reactivity of the Formyl Group

The enhanced electrophilicity of the formyl group in this compound allows it to undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration.

Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of aldehydes.[8] The electron-poor nature of the carbonyl carbon in this compound facilitates the attack of various nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Caption: Generalized Nucleophilic Addition Pathway.

Reduction to the Corresponding Alcohol

The formyl group can be readily reduced to a primary alcohol, yielding 2,4-difluoro-5-(hydroxymethyl)benzonitrile. This transformation is a key step in some synthetic routes where the alcohol is a required intermediate.[6][9][10] Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. However, given the presence of the nitrile group, milder and more selective reagents like NaBH₄ are often preferred to avoid concomitant reduction of the nitrile.

Oxidation to the Carboxylic Acid

Oxidation of the formyl group affords 2,4-difluoro-5-cyanobenzoic acid. This reaction can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like pyridinium chlorochromate (PCC) under certain conditions.[9] Care must be taken to avoid over-oxidation or side reactions, especially when harsh oxidizing agents are employed. The formation of 2-fluoro-5-cyanobenzoic acid has been noted as a potential byproduct during the synthesis of 2-fluoro-5-formylbenzonitrile if over-oxidation occurs.[9]

Condensation Reactions

Condensation reactions involving the formyl group are pivotal for constructing more complex molecular architectures, particularly heterocyclic systems.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[11][12] This reaction is a powerful tool for C-C bond formation.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the formyl group into an alkene by reacting it with a phosphorus ylide. This method is highly versatile for creating specifically substituted double bonds. A Wittig-type olefination has been documented for 4-formylbenzonitrile.[13]

-

Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases). This reaction is typically catalyzed by a trace amount of acid.[14]

-

Synthesis of Phthalazinone Derivatives: A notable application is the condensation with hydrazine hydrate in the synthesis of phthalazinone cores, which are central to the structure of Olaparib.[14]

Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving this compound and related compounds, based on available literature.

Table 1: Synthesis of 2-Fluoro-5-formylbenzonitrile via Oxidation

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Fluoro-5-(hydroxymethyl)benzonitrile | Pyridinium Chlorochromate (PCC) | Dichloromethane | 20 | 65 | >97 | [5] |

Table 2: Condensation Reaction for the Synthesis of a Phthalazinone Precursor

| Aldehyde | Reagent | Solvent | Temperature | Yield (%) | Reference |

| 2-Fluoro-5-formylbenzonitrile | p-Toluenesulfonyl hydrazide, then 4-ethoxyphenylboronic acid | 1,4-Dioxane | 100°C | 88 | [2] |

Detailed Experimental Protocols

The following are representative experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety guidelines.

Protocol for the Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile to 2-Fluoro-5-formylbenzonitrile

This protocol is adapted from a documented synthesis.[5][10]

-

Setup: In a 1000 mL round-bottom flask, dissolve 138.9 g of 2-fluoro-5-(hydroxymethyl)benzonitrile in 500 mL of dichloromethane.

-

Cooling: Cool the flask in a cold-water bath with continuous stirring.

-

Reagent Addition: Add 200 g of pyridinium chlorochromate (PCC) in portions to the solution, ensuring the temperature is maintained at room temperature (around 20°C). The addition is exothermic and requires careful temperature control.[10]

-

Reaction: Continue stirring at room temperature and monitor the reaction's progress by HPLC until the starting material is completely consumed.

-

Workup: Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.

-

Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.

Caption: Experimental Workflow for Oxidation.

Protocol for Condensation with p-Toluenesulfonyl Hydrazide

This protocol is adapted from a documented synthesis.[2]

-

Setup: Dissolve 2-fluoro-5-formylbenzonitrile (10 g, 1 eq) in 100 mL of 1,4-dioxane in a suitable reaction flask.

-

Reagent Addition: Add p-toluenesulfonyl hydrazide (13.7 g, 1 eq) to the solution.

-

Reaction (Step 1): Stir the mixture at room temperature for 3 hours.

-

Reagent Addition (Step 2): Add potassium carbonate (13.9 g, 1.5 eq) and 4-ethoxyphenylboronic acid (12.2 g, 1 eq).

-

Reaction (Step 2): Heat the reaction mixture to 100°C and stir for 12 hours.

-

Monitoring: Monitor the reaction of the starting materials using TLC.

-

Workup: After completion, filter the reaction mixture and evaporate the solvent from the filtrate.

-

Purification: Add petroleum ether to the residue and stir for 30 minutes. Filter the mixture and evaporate the solvent from the filtrate to obtain the product, 2-fluoro-5-(4-ethoxybenzyl)benzonitrile.

Conclusion

The formyl group of this compound exhibits heightened reactivity due to the strong electron-withdrawing effects of the adjacent fluorine and nitrile substituents. This enhanced electrophilicity makes it an excellent substrate for a wide range of transformations, including nucleophilic additions, reductions, oxidations, and various condensation reactions. Its utility in the synthesis of complex pharmaceutical agents like Olaparib highlights its importance as a versatile building block. The protocols and data presented in this guide offer a solid foundation for chemists to explore and exploit the rich reactivity of this valuable intermediate in drug discovery and development.

References

- 1. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

Understanding the electrophilic and nucleophilic sites of 2,4-Difluoro-5-formylbenzonitrile

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Difluoro-5-formylbenzonitrile

Abstract

This compound is a multifaceted aromatic compound featuring three distinct functional groups—a nitrile, a formyl (aldehyde), and two fluoro substituents—that significantly influence its electronic properties and reactivity. This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the molecule, supported by an examination of the inductive and resonance effects exerted by each functional group. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's chemical behavior and potential for synthetic transformations.

Molecular Structure and Electronic Effects

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents on the benzene ring.

-

Fluorine Atoms (-F): As highly electronegative atoms, the two fluorine substituents at positions 2 and 4 exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it more electrophilic. While halogens also possess a lone pair that can participate in a +M (mesomeric or resonance) effect, the -I effect of fluorine is generally more dominant in influencing the ring's overall electron density.

-

Formyl Group (-CHO): The formyl group at position 5 is a powerful electron-withdrawing group through both a -I (inductive) and a -M (resonance) effect. The carbonyl carbon is highly electrophilic, and the group deactivates the aromatic ring, further reducing its electron density, particularly at the ortho and para positions relative to it.

-

Nitrile Group (-CN): The nitrile group at position 1 is also strongly electron-withdrawing via both -I and -M effects. It significantly contributes to the deactivation of the aromatic ring and renders the carbon atom of the nitrile group itself an electrophilic site.

The cumulative effect of these three electron-withdrawing groups makes the aromatic ring of this compound highly electron-deficient.

Identification of Reactive Sites

Based on the electronic properties, the electrophilic and nucleophilic sites of the molecule can be identified as follows:

Electrophilic Sites

The molecule presents several electron-deficient centers that are susceptible to nucleophilic attack.

-

Carbonyl Carbon (of the Formyl Group): This is the most prominent electrophilic site. The significant polarization of the carbon-oxygen double bond makes the carbon atom highly susceptible to attack by nucleophiles, a characteristic reaction of aldehydes.

-

Nitrile Carbon: The carbon atom of the nitrile group is also an electrophilic center and can be attacked by strong nucleophiles.

-

Aromatic Ring Carbons: The entire aromatic ring is electron-deficient. The carbons attached to the fluorine atoms (C2 and C4) are particularly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of fluorine and its ability to act as a good leaving group under certain conditions. The C5 position, bearing the formyl group, is also a potential site for SNAr.

Nucleophilic Sites

The molecule has limited nucleophilic character due to the prevalence of electron-withdrawing groups.

-

Oxygen Atom (of the Formyl Group): The oxygen atom of the carbonyl group possesses lone pairs of electrons and is the primary nucleophilic site in the molecule. It can be protonated or attacked by electrophiles.

-

Nitrogen Atom (of the Nitrile Group): The nitrogen atom of the nitrile group also has a lone pair and can act as a weak nucleophile or a Lewis base.

Predicted Reactivity and Pathways

The identified reactive sites suggest several potential reaction pathways for this compound.

Reactions at the Formyl Group

The highly electrophilic carbonyl carbon is a prime target for a variety of nucleophilic addition reactions, including:

-

Reduction: Reduction to an alcohol using agents like sodium borohydride.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring, particularly at the positions bearing the fluorine atoms, is susceptible to SNAr reactions. Strong nucleophiles can displace one of the fluoride ions. The relative ease of substitution at C2 versus C4 would depend on the specific nucleophile and reaction conditions.

Visualization of Molecular Properties

The following diagrams illustrate the key electronic features and reactive sites of this compound.

Caption: Electronic effects of substituents.

Caption: Electrophilic and nucleophilic sites.

Hypothetical Experimental Protocols

While specific experimental data for this exact molecule requires a dedicated literature search, general protocols for key transformations can be outlined based on the predicted reactivity.

Protocol for Nucleophilic Addition to the Formyl Group (e.g., Reduction)

-

Dissolution: Dissolve this compound in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol product using column chromatography.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

-

Setup: In a reaction vessel, dissolve this compound in an aprotic polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the chosen nucleophile (e.g., sodium methoxide for methoxylation) and a base if necessary (e.g., potassium carbonate).

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir.

-

Reaction Monitoring: Monitor the formation of the product and consumption of the starting material by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture and pour it into water.

-

Extraction and Purification: Extract the product with an appropriate organic solvent. Wash, dry, and concentrate the organic phase. Purify the final product by recrystallization or column chromatography.

Summary Data

The following table summarizes the key reactive sites and their predicted chemical behavior.

| Site | Type | Functional Group | Predicted Reactivity | Potential Reactions |

| Carbonyl Carbon | Electrophilic | Formyl (-CHO) | Highly susceptible to nucleophilic attack | Reduction, Grignard reaction, Wittig reaction, Reductive amination |

| Aromatic Carbons (C2, C4) | Electrophilic | Benzene Ring | Activated for Nucleophilic Aromatic Substitution | SNAr with various nucleophiles (e.g., amines, alkoxides) |

| Nitrile Carbon | Electrophilic | Nitrile (-CN) | Susceptible to strong nucleophiles | Hydrolysis, Addition of organometallics |

| Carbonyl Oxygen | Nucleophilic | Formyl (-CHO) | Can be protonated or attacked by electrophiles | Acid catalysis, Lewis acid coordination |

| Nitrile Nitrogen | Nucleophilic | Nitrile (-CN) | Weakly basic, can coordinate to metals | Coordination chemistry |

Conclusion

This compound is a highly functionalized and electron-deficient aromatic compound. Its primary electrophilic sites are the carbonyl carbon of the formyl group and the aromatic carbons bearing the fluoro substituents, making it a valuable substrate for nucleophilic addition and nucleophilic aromatic substitution reactions, respectively. The molecule's limited nucleophilicity is centered on the oxygen and nitrogen heteroatoms. This comprehensive analysis of its electronic structure and reactive sites provides a foundational understanding for its application in synthetic chemistry and drug discovery.

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2,4-Difluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for 2,4-Difluoro-5-formylbenzonitrile (CAS No. 218301-22-5). Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO | [1][2][3] |

| Molecular Weight | 149.12 g/mol | [1][2][3] |

| Melting Point | 80-84 °C (lit.) | [2][4] |

| Boiling Point | 215.6 ± 20.0 °C (Predicted) | [2][4] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Appearance | White Solid | [4] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| InChI Key | MOFRJTLODZILCR-UHFFFAOYSA-N | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[3][5] |

Signal Word: Warning[3]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[4]

Safe Handling Protocols

Proper handling of this compound is paramount to minimize exposure and prevent accidents. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or NIOSH standards)[6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit.[5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter is recommended.[8] |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.[6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

General Handling Practices

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5][6]

-

Wash hands thoroughly with soap and water after handling and before breaks.[5][6]

-

Avoid the formation of dust.[7]

-

Use good occupational work practices.[5]

A logical workflow for the safe handling of this compound is illustrated in the diagram below.

Caption: Workflow for Safe Handling

Storage and Incompatibility

Proper storage is essential to maintain the stability and purity of this compound and to prevent hazardous reactions.

Storage Conditions

-

Temperature: Store in a cool, dry place.[5] Room temperature storage is generally acceptable.[2][4] Some suppliers recommend storage at 4°C under nitrogen.[1]

-

Container: Keep in a tightly closed container in a dry and well-ventilated place.[6][9]

-

Environment: Store away from incompatible materials and foodstuff containers.[5] Protect from physical damage.[5] Keep in a dark place and sealed in dry conditions.[2][4]

Incompatible Materials

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately remove all contaminated clothing.[5] Wash skin with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation occurs or if you feel unwell.[5][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5][6] If not breathing, give artificial respiration.[7] Call a poison center or doctor if you feel unwell.[5][6] |

| Ingestion | Do NOT induce vomiting.[6][7] Rinse mouth with water.[6][7] Call a poison center or doctor immediately if you feel unwell.[5][6] |

The following diagram outlines the first aid procedures in case of exposure.

Caption: First Aid for Exposure

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.[8] Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, labeled container for disposal.[7] Avoid generating dust.[5] After cleaning, decontaminate and launder all protective clothing and equipment before reuse.[5]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties (e.g., LD50, melting point determination) are not available in the public safety data sheets. These tests are typically conducted under standardized guidelines (e.g., OECD, EPA) by certified laboratories. For specific experimental details, it is recommended to consult specialized toxicological databases or contact the manufacturer directly.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[5][6] Waste materials should be handled by a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to the recommended procedures to ensure a safe and productive research environment. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-5-Formyl-benzonitrile - Protheragen [protheragen.ai]

- 3. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-FLUORO-5-FORMYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Commercial Sourcing of 2,4-Difluoro-5-formylbenzonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 2,4-Difluoro-5-formylbenzonitrile (CAS No. 633327-10-3), a key building block in pharmaceutical and materials science research. This document is intended to assist researchers, scientists, and drug development professionals in making informed procurement decisions by presenting a comparative analysis of supplier specifications and outlining a strategic workflow for chemical sourcing.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive formyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Consequently, reliable access to high-purity this compound is crucial for advancing research and development in these fields.

Commercial Supplier Analysis

The availability and specifications of this compound can vary between suppliers. The following table summarizes the offerings from identified commercial vendors who list the product under the correct CAS number 633327-10-3. It is important for researchers to verify the CAS number to avoid procuring incorrect isomers, such as the more commonly listed 2-Fluoro-5-formylbenzonitrile.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sunway Pharm Ltd.[1] | 97%[1] | 1 g, 5 g[1] | $290 (1 g), $870 (5 g)[1] |

| Sinfoo Biotech | Not specified | Inquire for details | Inquire for details |

| Allfluoro Pharmaceutical Co. Ltd. | Not specified | Inquire for details | Inquire for details |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | Not specified | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity and identity.

Experimental Protocols and Technical Data

When requesting a quotation or placing an order, it is best practice to also request any available technical documentation, such as:

-

Certificate of Analysis (CoA): This document provides lot-specific data on the purity and identity of the compound, typically determined by methods such as NMR, HPLC, and mass spectrometry.

-

Safety Data Sheet (SDS): This provides essential information on the safe handling, storage, and disposal of the chemical.

Logical Workflow for Chemical Procurement

The process of selecting and procuring a research chemical involves several critical steps to ensure the quality and suitability of the material for the intended experiments. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the procurement of research chemicals.

Conclusion

The procurement of specialized chemical reagents like this compound is a critical step in the research and development pipeline. While a limited number of suppliers explicitly list this compound, careful verification of the CAS number and diligent requests for technical documentation can ensure the acquisition of high-quality material. By following a structured procurement workflow, researchers can mitigate risks associated with chemical quality and ensure the integrity of their experimental results.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Fluoro-5-formylbenzonitrile in Olaparib Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of 2-fluoro-5-formylbenzonitrile as a key intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy. This document outlines the primary synthetic route involving this intermediate, including a detailed experimental protocol for the key reaction step, and presents relevant quantitative data.

Introduction

Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA mutations. The synthesis of this complex molecule involves several key steps, with the formation of the core phthalazinone structure being a critical phase. A widely employed synthetic strategy utilizes 2-fluoro-5-formylbenzonitrile as a crucial building block. This intermediate is introduced via a Horner-Wadsworth-Emmons reaction to construct the carbon skeleton of what will become the phthalazinone ring system of Olaparib.

Synthetic Pathway Overview

The synthesis of Olaparib from 2-fluoro-5-formylbenzonitrile primarily involves a Horner-Wadsworth-Emmons reaction with a phosphonate derivative of phthalide. This reaction forms the key intermediate, 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. Subsequent hydrolysis and reaction with hydrazine hydrate lead to the formation of the phthalazinone core, which is then further elaborated to yield Olaparib.

Below is a diagram illustrating the initial steps of the Olaparib synthesis starting from 2-fluoro-5-formylbenzonitrile.

Caption: Synthetic pathway to Olaparib highlighting the role of 2-Fluoro-5-formylbenzonitrile.

Key Reaction: Horner-Wadsworth-Emmons Olefination

The reaction of the phosphonate intermediate with 2-fluoro-5-formylbenzonitrile is a pivotal step in the synthesis of Olaparib. This olefination reaction creates the vinyl linkage that is subsequently incorporated into the phthalazinone ring.

Experimental Protocol

This protocol is based on established synthetic methods for the preparation of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.[1][2]

Materials:

-

(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

-

2-Fluoro-5-formylbenzonitrile

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Methyl tert-butyl ether (for purification, optional)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.0 equivalent) in anhydrous tetrahydrofuran.

-

To this solution, add 2-fluoro-5-formylbenzonitrile (1.0 equivalent).

-

Cool the reaction mixture to approximately 15°C using an ice bath.

-

Slowly add triethylamine (1.0 equivalent) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature is maintained.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

To the resulting residue, add water and stir to precipitate the crude product.

-

Collect the solid product by filtration and wash with water.

-

Dry the solid product under vacuum.

-

For further purification, the crude solid can be triturated with methyl tert-butyl ether, filtered, and dried to yield the final product as a white solid.

Data Presentation

The following table summarizes the quantitative data for the Horner-Wadsworth-Emmons reaction step.

| Parameter | Value | Reference |

| Reactants | ||

| (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | 1.0 eq | [1][2] |

| 2-Fluoro-5-formylbenzonitrile | 1.0 eq | [1][2] |

| Triethylamine | 1.0 eq | [1][2] |

| Solvent | Tetrahydrofuran | [1] |

| Reaction Time | ~12 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product | 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile | |

| Yield | 96-97% | [1][2] |

| Purity | High (typically requires minimal purification) |

Subsequent Transformations

Following the successful synthesis of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, the synthesis of Olaparib proceeds through the following key transformations:

-

Hydrolysis and Ring Opening: The nitrile group is hydrolyzed to a carboxylic acid, and the lactone ring is opened under basic conditions.

-

Phthalazinone Ring Formation: The resulting intermediate is then reacted with hydrazine hydrate to form the stable phthalazinone ring, yielding 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[3]

-

Amide Coupling: The carboxylic acid is activated and coupled with a piperazine derivative.

-

Final Acylation: The final step involves the acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride to yield Olaparib.

The workflow for the conversion of the Horner-Wadsworth-Emmons product to the key phthalazinone intermediate is depicted below.

Caption: Workflow for the formation of the phthalazinone core of Olaparib.

Conclusion

2-Fluoro-5-formylbenzonitrile is a cornerstone intermediate in a highly efficient and widely used synthetic route to Olaparib. Its incorporation via the Horner-Wadsworth-Emmons reaction allows for the effective construction of the drug's core structure. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the synthesis and development of Olaparib and related compounds.

References

Application Notes and Protocols: 2,4-Difluoro-5-formylbenzonitrile as a Key Intermediate in the Synthesis of PARP Inhibitor Olaparib

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4-difluoro-5-formylbenzonitrile as a crucial intermediate in the synthesis of Olaparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor. Olaparib is a targeted therapy approved for the treatment of various cancers, particularly those with BRCA1/2 mutations.[1]

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[2] PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs).[3][4] When these breaks occur, PARP is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[3][5]

PARP inhibitors function by blocking the enzymatic activity of PARP, preventing the repair of SSBs.[2] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs).[6] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[6] This concept is known as synthetic lethality, where the combination of two otherwise non-lethal defects (in this case, PARP inhibition and HRR deficiency) results in cell death.[2]

Synthetic Pathway Overview

This compound serves as a key starting material in a convergent synthesis route to Olaparib. The overall strategy involves the construction of the phthalazinone core and subsequent coupling with the piperazine moiety and cyclopropanecarbonyl group.

Caption: Synthetic pathway of Olaparib from this compound.

Experimental Protocols

The following protocols are derived from established synthetic routes and patent literature. Researchers should adapt these procedures based on their laboratory conditions and scale.

Protocol 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This protocol outlines the initial steps to form the core phthalazinone benzoic acid intermediate.

Materials:

-

2-Fluoro-5-formylbenzoic acid

-

(3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethylphosphine oxide

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

Horner-Wadsworth-Emmons Reaction:

-

Dissolve 2-fluoro-5-formylbenzoic acid (1 equivalent) and (3-oxo-1,3-dihydroisobenzofuran-1-yl)dimethylphosphine oxide (1.1 equivalents) in anhydrous THF.

-

Cool the mixture to 0°C.

-

Slowly add triethylamine (0.6 equivalents) and allow the reaction to warm to room temperature over 5 hours.

-

Heat the reaction mixture to 70°C and monitor for completion by TLC or LC-MS.

-

Upon completion, cool the reaction and concentrate under reduced pressure to obtain crude 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.

-

-

Hydrolysis and Cyclization:

-

To the crude product from the previous step, add a solution of NaOH in water.

-

Stir the mixture vigorously until the hydrolysis of the nitrile is complete (monitor by TLC or LC-MS).

-

Add hydrazine hydrate to the reaction mixture and heat to reflux.

-

After the cyclization is complete, cool the reaction mixture and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water and ethyl acetate, and dry to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid as a yellow solid.

-

Protocol 2: Synthesis of Olaparib from the Benzoic Acid Intermediate

This protocol details the final steps to complete the synthesis of Olaparib.

Materials:

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

-

N-Boc-piperazine

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylacetamide (DMA)

-

Hydrochloric acid (HCl) in ethanol

-

Cyclopropanecarbonyl chloride

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Amide Coupling with N-Boc-piperazine:

-

To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1 equivalent) in DMA, add N-Boc-piperazine (1.2 equivalents), HBTU (1.2 equivalents), and DIPEA (2 equivalents).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Suspend the Boc-protected intermediate in a solution of HCl in ethanol.

-

Stir at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the product to obtain 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

-

-

Final Coupling:

-

Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) in DCM.

-

Add cyclopropanecarbonyl chloride (1.1 equivalents) and a suitable base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain crude Olaparib.

-

Recrystallize from a suitable solvent (e.g., ethyl acetate) to yield pure Olaparib.[1]

-

Data Presentation

The following tables summarize typical yields and purity data for the key synthetic steps.

Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

| Step | Starting Material | Product | Yield (%) | Purity (HPLC) |

| Horner-Wadsworth-Emmons & Cyclization | 2-Fluoro-5-formylbenzoic acid | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 83% | >95% |

Table 2: Synthesis of Olaparib from the Benzoic Acid Intermediate

| Step | Starting Material | Product | Yield (%) | Purity (HPLC) |

| Amide Coupling & Deprotection | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | ~78% (for coupling)[1] | >97% |

| Final Coupling | 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Olaparib | 83-92.8%[1][7] | >99.8%[7] |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of Olaparib.

PARP Signaling Pathway and Inhibition

Caption: PARP signaling pathway and the mechanism of action of Olaparib.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 6. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid|763114-26-7 - MOLBASE Encyclopedia [m.molbase.com]

- 7. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

Application Notes and Protocols: A Detailed Synthetic Route to Olaparib from 2,4-Difluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations. This document outlines a detailed synthetic route to Olaparib commencing from the readily available starting material, 2,4-Difluoro-5-formylbenzonitrile. The synthesis involves a Horner-Wadsworth-Emmons reaction to construct the core stilbene-like scaffold, followed by hydrolysis, cyclization to form the phthalazinone moiety, and a final amidation to yield Olaparib. This application note provides comprehensive experimental protocols, quantitative data for each step, and visualizations of the synthetic workflow and the biological mechanism of action.

Synthetic Strategy Overview

The synthetic approach detailed herein is adapted from established routes for structurally similar compounds. The key starting material, this compound, undergoes a four-step transformation to yield the final active pharmaceutical ingredient, Olaparib. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for Olaparib.

Experimental Protocols

Step 1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

This phosphonate reagent is a key component for the subsequent Horner-Wadsworth-Emmons reaction.

-

Materials: 2-Formylbenzoic acid, Dimethyl phosphite.

-

Procedure:

-

A mixture of 2-formylbenzoic acid (1.0 eq) and dimethyl phosphite (1.2 eq) is heated at 100-110 °C for 2-3 hours.

-

The reaction mixture is cooled to room temperature.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate as a white solid.

-

Step 2: Horner-Wadsworth-Emmons Reaction

This step couples the phosphonate with this compound to form the central olefinic bond.

-

Materials: this compound, Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a suitable base (e.g., sodium hydride or potassium tert-butoxide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-